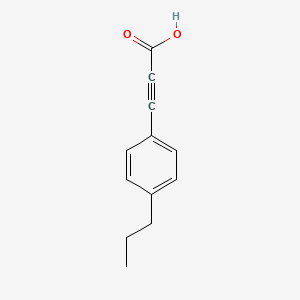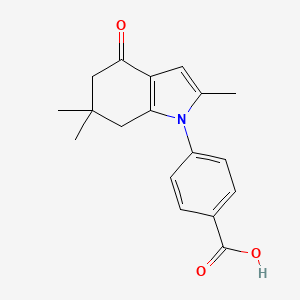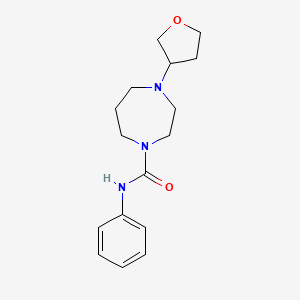
6-cloro-1-etil-4-oxo-N-(1,3-tiazol-2-il)quinolina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-1-ethyl-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The addition of various functional groups, such as the chloro, ethyl, oxo, and thiazolyl groups, imparts unique chemical properties and potential biological activities to the compound.
Aplicaciones Científicas De Investigación
6-chloro-1-ethyl-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
For instance, indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are typically mediated through interactions with specific cellular receptors or enzymes, leading to changes in cellular function.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect a variety of biochemical pathways . For instance, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is known to play a key role in plant growth and development .
Result of Action
For instance, indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
The action, efficacy, and stability of a compound can be influenced by a variety of environmental factors. For instance, the compound’s reactivity may be affected under acidic conditions, potentially leading to the formation of ester compounds . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other substances in the environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-ethyl-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 6-chloro-1-ethyl-4-oxoquinoline-3-carboxylic acid with thiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-1-ethyl-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and an appropriate solvent, like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline-based compounds with different substituents.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-1-ethyl-4-oxoquinoline-3-carboxylic acid: A precursor in the synthesis of the target compound.
Thiazole-2-amine: Another building block used in the synthesis.
Ciprofloxacin: A well-known quinolone antibiotic with a similar quinoline core structure.
Uniqueness
6-chloro-1-ethyl-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide is unique due to the presence of both the quinoline and thiazole moieties, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives. Its specific combination of functional groups allows for targeted interactions with molecular targets, potentially leading to novel therapeutic applications.
Propiedades
IUPAC Name |
6-chloro-1-ethyl-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-2-19-8-11(14(21)18-15-17-5-6-22-15)13(20)10-7-9(16)3-4-12(10)19/h3-8H,2H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWNUIPNQSBHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-chlorophenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2476970.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2476971.png)
![6-(Azidomethyl)bicyclo[3.1.0]hexane](/img/structure/B2476974.png)
![N-(3-chloro-4-methylphenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2476976.png)
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2476978.png)
![7-methyl-1-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2476980.png)


![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2476985.png)
![1-benzyl-4-[(2-{[(4-fluorophenyl)methyl]sulfanyl}-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2476986.png)


![3'-(3,4-Difluorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2476991.png)

